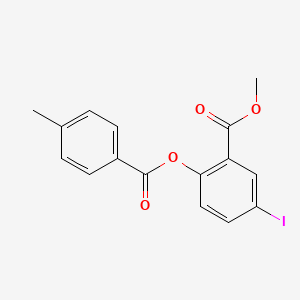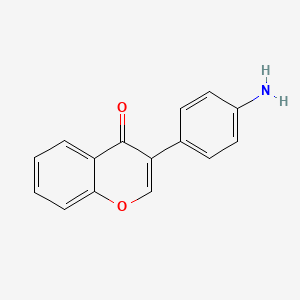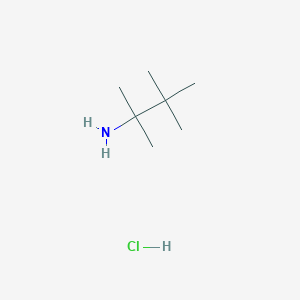
Hexabutyldisiloxane
描述
Hexabutyldisiloxane is an organosilicon compound characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom bonded to three butyl groups. This compound is part of the larger family of siloxanes, which are known for their unique chemical and physical properties, making them valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: Hexabutyldisiloxane can be synthesized through the hydrolysis of butyltrichlorosilane in the presence of water. The reaction typically proceeds as follows:
2C4H9SiCl3+3H2O→C4H9SiOSiC4H9+6HCl
This reaction is carried out under controlled conditions to ensure the complete hydrolysis of the chlorosilane and the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where butyltrichlorosilane is hydrolyzed in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions: Hexabutyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation state siloxanes.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxane derivatives.
Reduction: Lower oxidation state siloxanes.
Substitution: Functionalized siloxanes with various organic groups.
科学研究应用
Hexabutyldisiloxane finds applications in several scientific research fields:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for biological studies.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用机制
The mechanism of action of hexabutyldisiloxane involves its interaction with various molecular targets and pathways. In organic synthesis, it acts as a precursor for the formation of siloxane bonds, facilitating the creation of complex molecular structures. In biological applications, it can modify surfaces to enhance biocompatibility and functionality.
相似化合物的比较
Hexamethyldisiloxane: Similar structure but with methyl groups instead of butyl groups.
Hexaphenyldisiloxane: Contains phenyl groups instead of butyl groups.
Hexaethyldisiloxane: Features ethyl groups in place of butyl groups.
Uniqueness: Hexabutyldisiloxane is unique due to its longer butyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and flexibility.
属性
IUPAC Name |
tributyl(tributylsilyloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H54OSi2/c1-7-13-19-26(20-14-8-2,21-15-9-3)25-27(22-16-10-4,23-17-11-5)24-18-12-6/h7-24H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNLDQNOQQYETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)O[Si](CCCC)(CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


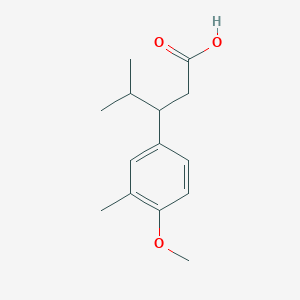
![3-Methyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B3121867.png)
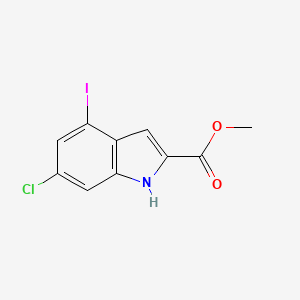

![8-Methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3121880.png)
![4-[2-(4-Hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B3121885.png)
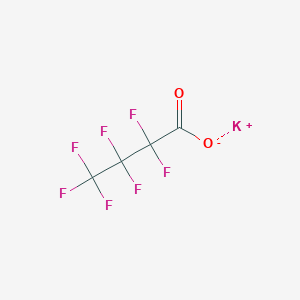
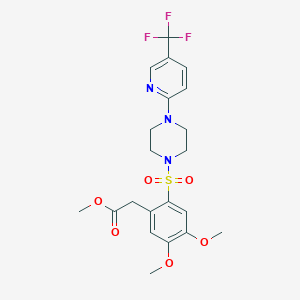


![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3121918.png)
